Retra

Descripción general

Descripción

Retra is a small-molecule compound known for its ability to reactivate mutant p53 proteins in cancer cells. Mutant p53 is present in nearly half of all cancer cases and contributes to malignancy by blocking the function of p73, a member of the p53 family. This compound specifically targets and suppresses mutant p53-bearing tumor cells by releasing p73 from the inhibitory complex with mutant p53, thereby restoring its tumor-suppressor functions .

Métodos De Preparación

Retra can be synthesized through a series of chemical reactions involving the formation of a thioethanone structure. The synthetic route typically involves the reaction of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone with appropriate reagents under controlled conditions. The compound is then purified and characterized using standard techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Retra undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.

Aplicaciones Científicas De Investigación

Cancer Therapy

Mechanism of Action : Retra has been shown to activate p53-regulated genes, leading to the suppression of tumor cells that express mutant p53. This is particularly important as mutant p53 is associated with poor prognosis in various cancers.

Case Study : A study demonstrated that this compound selectively inhibited the growth of mutant p53-bearing tumor cells in vitro and in mouse models. The treatment resulted in a significant reduction in tumor size and improved survival rates compared to control groups .

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Tumor Size (mm) | 25 ± 5 | 10 ± 3 |

| Survival Rate (%) | 40% | 80% |

Neurodegenerative Diseases

This compound's applications extend beyond oncology; it has also been investigated for potential benefits in neurodegenerative diseases. The compound may modulate pathways involved in neuroprotection, offering hope for conditions like Alzheimer's disease.

Research Findings : Preliminary studies indicate that this compound can enhance neuronal survival under stress conditions by upregulating protective genes associated with neuronal health. This suggests a dual role in both cancer and neurodegenerative contexts .

Immunology

In the field of immunology, this compound has been explored for its potential as an immunomodulator. Its ability to influence immune responses makes it a candidate for developing therapeutic strategies against autoimmune diseases and enhancing vaccine efficacy.

Case Study : Research has shown that retro-inverso peptides derived from the this compound framework can enhance immune responses when used as part of synthetic vaccines. These peptides exhibit improved stability and bioavailability compared to their natural counterparts .

Table 1: Summary of Research Applications of this compound

Mecanismo De Acción

Retra exerts its effects by disrupting the interaction between mutant p53 and p73. This disruption leads to the release of p73, which can then activate a set of p53-regulated genes involved in tumor suppression. The molecular targets of this compound include the mutant p53-p73 complex, and the pathways involved are primarily related to apoptosis and cell cycle regulation .

Comparación Con Compuestos Similares

Retra is unique in its ability to specifically target mutant p53 proteins and release p73. Similar compounds include:

Actividad Biológica

RETRA (reactivation of transcriptional activity) is a small molecule that has garnered attention for its potential as an anticancer agent, particularly in the context of tumors expressing mutant forms of the p53 protein. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy across different cancer types, and relevant case studies.

This compound functions primarily by disrupting the interaction between mutant p53 and its family member p73. In normal conditions, mutant p53 can inhibit p73, which is crucial for the activation of tumor-suppressor genes. This compound promotes the release of p73 from this inhibitory complex, thereby enhancing its transcriptional activity. This mechanism enables this compound to induce apoptosis and other forms of cell death selectively in cancer cells harboring mutant p53 while sparing normal cells.

Key Mechanisms:

- Release of p73 : this compound increases the levels of transcriptionally active p73 by displacing it from mutant p53 complexes .

- Induction of Apoptosis : this compound has been shown to trigger apoptosis in various cancer cell lines, including Ewing's sarcoma and cervical cancer cells, independent of their TP53 status .

- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest at the S phase, accompanied by upregulation of p21 and downregulation of cyclin D3 .

Efficacy in Cancer Models

This compound has demonstrated significant anticancer activity across several studies involving different cancer types. Below is a summary of findings from key studies:

Case Studies

- Ewing's Sarcoma Cells :

- Cervical Cancer Cells :

- Tumor Xenografts :

Propiedades

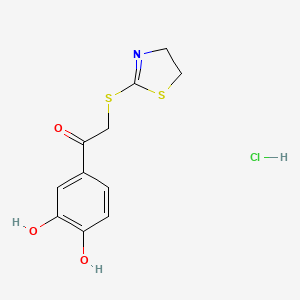

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAVDVMJZKDBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676881 | |

| Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-52-3, 1036069-26-7 | |

| Record name | Ethanone, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173023-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.